molecular formula C11H14O3 B029073 (R)-methyl 2-(benzyloxy)propanoate CAS No. 115458-99-6

(R)-methyl 2-(benzyloxy)propanoate

Cat. No.: B029073
CAS No.: 115458-99-6
M. Wt: 194.23 g/mol
InChI Key: VYUWVGDHZQNXOP-SECBINFHSA-N
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Description

®-methyl 2-(benzyloxy)propanoate is an organic compound with the molecular formula C11H14O3. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

®-methyl 2-(benzyloxy)propanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-(benzyloxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of ®-methyl 2-(benzyloxy)propanoate often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-(benzyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-methyl 2-(benzyloxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-methyl 2-(benzyloxy)propanoate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The benzyloxy group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-methyl 2-(benzyloxy)propanoate is unique due to its specific chiral configuration, which can lead to different interactions in biological systems compared to its enantiomer or other similar compounds. This makes it valuable in asymmetric synthesis and chiral resolution processes .

Biological Activity

(R)-Methyl 2-(benzyloxy)propanoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound is classified as a benzyloxy ester, characterized by the presence of a methyl ester group and a benzyloxy substituent on a propanoate backbone. Its molecular formula is C11H14O3C_{11}H_{14}O_3, and it exhibits chirality, with the (R)-enantiomer being particularly significant in various applications due to its unique biological properties.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. A study published in Tetrahedron Letters explored the synthesis of novel pyrazole derivatives from this compound, which were evaluated for their anti-inflammatory activity. The results suggested that modifications of this compound could lead to molecules with enhanced therapeutic effects against inflammation.

Enzyme Interaction

The compound has been investigated for its role as a substrate or inhibitor in enzyme-catalyzed reactions. The benzyloxy group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. This characteristic makes it valuable in studies related to metabolic pathways and enzyme kinetics .

Synthesis and Derivatives

This compound serves as a building block for synthesizing complex organic molecules. Its derivatives have been explored for various biological activities, including potential applications in drug development.

Synthesis Pathways

Several synthetic routes have been developed to produce this compound, often involving selective reactions that enhance its bioactive properties. These methods include:

  • Oxidation : Leading to products like benzaldehyde or benzoic acid.
  • Reduction : Resulting in derivatives such as (R)-2-(benzyloxy)propanol.
  • Substitution : Creating various substituted benzyloxy derivatives depending on the nucleophile used .

Case Studies

  • Anti-inflammatory Activity :
    • A study synthesized pyrazole derivatives from this compound and assessed their anti-inflammatory effects, indicating significant potential for therapeutic use against inflammatory conditions.
  • Enzymatic Studies :
    • Research has demonstrated that this compound can act as an inhibitor in specific enzymatic pathways, which may be relevant for drug design targeting metabolic diseases .
  • Hypoglycemic Effects :
    • Related compounds have shown hypoglycemic activity in animal models, suggesting that this compound and its derivatives could be explored further for diabetes management .

Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryExhibits potential to reduce inflammation through derivative synthesis.
Enzyme InteractionActs as a substrate or inhibitor affecting metabolic pathways.
Hypoglycemic EffectsRelated compounds show promise in managing blood sugar levels in models.

Properties

IUPAC Name

methyl (2R)-2-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUWVGDHZQNXOP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a pre-cooled solution of potassium tertiary butoxide (538.4 g) in DMF (1750 ml) at −20 to −10° C., added racemic methyl lactate compound of formula-11 (500 g) followed by benzyl chloride (547 g) at −20 to −10° C. and the reaction mixture was stirred for 5 hours at the same temperature. After completion of the reaction, the reaction mixture was quenched with water and the reaction mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and 10% sodium chloride solution and then distilled off the solvent from ethyl acetate layer under reduced pressure to get the title compound as a residue. The obtained residue was taken into next step without isolation.
Quantity
538.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
547 g
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled solution of racemic methyl lactate (200 g) in dimethyl formamide (400 ml) at 0-10° C., added benzyl chloride (218.8 g). Sodium tertiary butoxide (224.6 g) was added to the reaction mixture at 0-10° C. and stirred for 6 hours at 25-35° C. After completion of the reaction, the reaction mixture was quenched with water and extracted with toluene. The toluene layer was washed with water followed by 10% sodium chloride solution. The obtained toluene layer containing title compound was taken to next step.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
218.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
224.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.